molecular formula C13H16N4O2 B252335 N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252335
M. Wt: 260.29 g/mol
InChI Key: IDUGEQLHUMVGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as MPQC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPQC belongs to the class of quinazoline derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. This inhibition leads to the inhibition of cell proliferation and the induction of cell death. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to modulate the activity of the signaling pathway known as the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the treatment of enzyme-related diseases.

Advantages and Limitations for Lab Experiments

N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to possess a range of biological activities, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments. The mechanism of action of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to possess cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate the mechanism of action of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in more detail. This will help to better understand how N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its biological effects and may lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide as a therapeutic agent for the treatment of enzyme-related diseases. This may involve the development of more selective inhibitors of specific enzymes. Finally, further research is needed to investigate the potential of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide as a therapeutic agent for the treatment of infectious diseases. This may involve the development of more potent antibacterial and antifungal agents.

Synthesis Methods

The synthesis of N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 4-oxo-1H-quinazoline-2-carboxylic acid with N-methylpropan-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an inert atmosphere and under reflux conditions to ensure complete conversion of the starting materials. The resulting N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is then purified by column chromatography to obtain a pure product.

Scientific Research Applications

N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of biological activities, including anticancer, antifungal, and antibacterial properties. N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the treatment of enzyme-related diseases.

properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-[3-(methylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-14-7-4-8-15-13(19)11-16-10-6-3-2-5-9(10)12(18)17-11/h2-3,5-6,14H,4,7-8H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

IDUGEQLHUMVGTA-UHFFFAOYSA-N

Isomeric SMILES

CNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Canonical SMILES

CNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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